(S)-3,5,5-Trimethylpyrrolidin-2-one: A Technical Guide to a Chiral Building Block in Modern Drug Discovery
(S)-3,5,5-Trimethylpyrrolidin-2-one: A Technical Guide to a Chiral Building Block in Modern Drug Discovery
Abstract
The pyrrolidinone ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to serve as a framework for ligands targeting a multitude of receptors and enzymes.[1][2] Its structural simplicity, coupled with favorable physicochemical properties like hydrogen bonding capacity and conformational flexibility, makes it an invaluable starting point for the development of novel therapeutics.[1] This guide delves into the chemical intricacies of a specific, stereochemically defined member of this class: (S)-3,5,5-Trimethylpyrrolidin-2-one. While public domain data on this precise molecule remains specialized, this document synthesizes established principles of stereoselective synthesis and the well-documented utility of the pyrrolidinone core to provide a comprehensive technical framework for its synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Profile
(S)-3,5,5-Trimethylpyrrolidin-2-one is a chiral, five-membered lactam. The structure features a pyrrolidinone ring substituted with three methyl groups: one at the chiral C3 position, conferring the (S)-stereochemistry, and two at the C5 position, creating a gem-dimethyl group.
Caption: Chemical Structure of (S)-3,5,5-Trimethylpyrrolidin-2-one.
The introduction of defined stereocenters is a critical strategy in drug design to enhance target selectivity and reduce off-target effects.[2] The (S)-configuration at the C3 position, combined with the gem-dimethyl group at C5, creates a unique three-dimensional profile that can be exploited to achieve specific molecular recognition in biological systems.
Table 1: Physicochemical Properties of (S)-3,5,5-Trimethylpyrrolidin-2-one
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [3][4] |
| Molecular Weight | 127.18 g/mol | [3] |
| CAS Number | 1897387-75-5 | [3] |
| Physical Form | Solid (Predicted) | [3] |
| Boiling Point | 233.5 ± 9.0 °C (Predicted) | [3] |
| Density | 0.910 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 16.78 ± 0.60 (Predicted) | [3] |
| Solubility | Soluble in CH₂Cl₂, MeOH, EtOH, CHCl₃, DMSO (Predicted) | [3] |
Note: Most publicly available physicochemical data for this specific molecule are predicted. Experimental validation is recommended for any application.
Strategic Approaches to Stereoselective Synthesis
The synthesis of enantiomerically pure substituted lactams is a pivotal challenge in organic chemistry.[1] Several robust strategies have been developed for the asymmetric synthesis of chiral pyrrolidinones, which can be logically adapted to produce (S)-3,5,5-Trimethylpyrrolidin-2-one. The choice of synthetic route is dictated by factors such as starting material availability, scalability, and desired stereochemical purity.
Chiral Auxiliary-Mediated Synthesis
One of the most reliable methods for controlling stereochemistry is the use of a chiral auxiliary.[5] This approach involves temporarily attaching a chiral molecule to a prochiral substrate to direct a subsequent diastereoselective reaction. The auxiliary is then cleaved and can often be recovered.
Causality of Experimental Design: This strategy is founded on the principle of converting an enantioselective challenge into a diastereoselective one. The chiral auxiliary creates a sterically defined environment, forcing reagents to approach the substrate from a less hindered face, thereby inducing the formation of one diastereomer over the other. Evans' oxazolidinones are a classic example of highly effective chiral auxiliaries for just this purpose.[6]
Caption: General workflow for chiral auxiliary-mediated synthesis.
Proposed Experimental Protocol (Conceptual):
-
Acylation: React a suitable chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with 3,3-dimethylacryloyl chloride to form the N-acyl oxazolidinone.
-
Diastereoselective Michael Addition: Perform a conjugate addition of a methyl organocuprate (e.g., lithium dimethylcuprate) to the α,β-unsaturated system. The bulky auxiliary is expected to direct the addition to form the desired (S)-stereocenter at the β-position.
-
Auxiliary Cleavage and Cyclization: Cleave the chiral auxiliary under mild reductive or hydrolytic conditions. The resulting carboxylic acid or ester intermediate can then be cyclized to the lactam via standard methods, such as activation of the carboxylic acid followed by intramolecular amidation.
Catalytic Asymmetric Hydrogenation
An alternative, highly atom-economical approach is catalytic asymmetric hydrogenation of a suitable prochiral olefin.[1] This method utilizes a chiral metal catalyst (often based on rhodium or ruthenium) to deliver hydrogen to one face of a double bond preferentially.
Causality of Experimental Design: The success of this method hinges on the precise coordination of the substrate to the chiral metal complex. The chiral ligands create a C₂-symmetric environment that differentiates the two faces of the olefin, leading to a highly enantioselective reduction.
Proposed Experimental Protocol (Conceptual):
-
Substrate Synthesis: Synthesize 3,5,5-trimethyl-1,5-dihydropyrrol-2-one from commercially available starting materials.
-
Asymmetric Hydrogenation: Subject the unsaturated lactam to hydrogenation using a chiral catalyst system, such as a Rhodium complex with a chiral phosphine ligand (e.g., (S,S)-f-spiroPhos).[1] The reaction is typically run under a pressurized hydrogen atmosphere.
-
Purification: The resulting (S)-3,5,5-Trimethylpyrrolidin-2-one is then purified from the reaction mixture using standard techniques like column chromatography. The enantiomeric excess can be determined via chiral HPLC or GC.
Applications in Drug Discovery and Development
The pyrrolidinone scaffold is a validated pharmacophore present in numerous FDA-approved drugs.[1] Its derivatives are associated with a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[7] (S)-3,5,5-Trimethylpyrrolidin-2-one, as a chiral building block, offers significant potential in two primary areas:
Scaffold for Novel Chemical Entities
The molecule itself can serve as a starting point for the synthesis of more complex drug candidates. The defined stereochemistry and substitution pattern provide a rigid framework to which additional pharmacophoric groups can be attached.
Rationale in Drug Design:
-
Vectorial Exploration: The N-H and carbonyl groups offer predictable points for derivatization, allowing chemists to systematically explore the chemical space around the core.
-
Improved Pharmacokinetics: The sp³-rich, non-planar structure of the pyrrolidine ring is a desirable feature in modern drug design, often leading to improved solubility, metabolic stability, and oral bioavailability compared to flat, aromatic systems.[2][8]
-
Stereochemical Control: Building upon a pre-defined chiral center simplifies the synthesis of complex molecules with multiple stereocenters, avoiding costly and difficult chiral separations in later stages.
Caption: Potential application pathways in drug discovery.
Chiral Ligand or Auxiliary in Asymmetric Synthesis
While the molecule itself can be a scaffold, it can also be used to control the stereochemistry of other reactions. After modification, for example, by converting it into a chiral amine or phosphine, it could serve as a ligand in metal-catalyzed asymmetric reactions. This "transfer" of chirality is a fundamental concept in asymmetric synthesis.[5]
Conclusion
(S)-3,5,5-Trimethylpyrrolidin-2-one represents a valuable, albeit specialized, building block for chemical and pharmaceutical research. Its rigid, stereochemically defined structure is rooted in the well-established and biologically significant pyrrolidinone scaffold. While detailed experimental protocols for its synthesis and specific applications are not widely disseminated in public literature, its potential can be confidently extrapolated from the vast body of work on related chiral lactams. By leveraging established methodologies such as chiral auxiliary-mediated synthesis or catalytic asymmetric hydrogenation, researchers can access this compound and explore its utility in creating novel, stereochemically pure molecules. As the demand for three-dimensional, sp³-rich scaffolds in drug discovery continues to grow, the importance of chiral building blocks like (S)-3,5,5-Trimethylpyrrolidin-2-one is set to increase, making it a target of significant interest for synthetic and medicinal chemists.
References
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Springer Professional. (n.d.). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
-
ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Retrieved from [Link]
-
ACS Publications. (n.d.). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2020, October 23). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
RSC Publishing. (2023, April 20). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 3,3,5-trimethyl-2-pyrrolidinone. Retrieved from [Link]
-
Appchem. (n.d.). 3,5,5-trimethylpyrrolidin-2-one. Retrieved from [Link]
-
Cenmed. (n.d.). 3 5 5 Trimethyl 2 Pyrrolidinone. Retrieved from [Link]
-
Beilstein Journals. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,5,5-trimethylpyrrolid-2one. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Retrieved from [Link]
-
PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
ResearchGate. (2021, January 6). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Retrieved from [Link]
- Google Patents. (n.d.). US8415355B2 - Pyrrolopyrimidine compounds and their uses.
Sources
- 1. Synthesis of chiral lactams via asymmetric hydrogenation of α,β-unsaturated nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
